molecular formula C13H18O2S B13607461 1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid

1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid

Cat. No.: B13607461
M. Wt: 238.35 g/mol
InChI Key: MCBPLFYSEFQWDT-UHFFFAOYSA-N
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Description

1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a thiophene ring. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is commonly found in various biologically active molecules. The presence of both the cyclohexane and thiophene rings in this compound makes it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing catalysts and specific reaction conditions to increase yield and purity. The use of microwave irradiation and other advanced techniques can also be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Cyclohexane-1-carboxylic acid
  • 2-(Thiophen-3-yl)ethanol

Uniqueness

1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring and the thiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

1-(2-thiophen-3-ylethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H18O2S/c14-12(15)13(6-2-1-3-7-13)8-4-11-5-9-16-10-11/h5,9-10H,1-4,6-8H2,(H,14,15)

InChI Key

MCBPLFYSEFQWDT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCC2=CSC=C2)C(=O)O

Origin of Product

United States

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